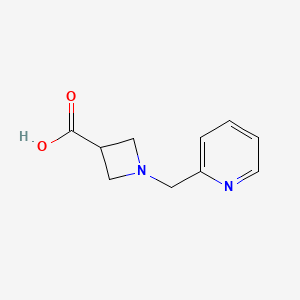

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(pyridin-2-ylmethyl)azetidine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-5-12(6-8)7-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,13,14) |

InChI Key |

YIGWZHUFEOUHQG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Cyclization of Imines

The University of Birmingham thesis reports azetidine synthesis via reductive cyclization of homoallylic amines (Table 1). For example:

-

Substrate : N-(pyridin-2-ylmethyl)homoallylic amine.

-

Conditions : NaBH₄ in methanol at reflux.

-

Outcome : Forms the azetidine ring with moderate diastereoselectivity (70:30 cis:trans).

This method is limited by competing pyrrolidine formation but benefits from operational simplicity.

Table 1. Cyclization Yields for Azetidine Derivatives

| Amine Substituent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Benzyl | MeOH | 62 | 70:30 |

| Pyridin-2-ylmethyl | MeOH | 58* | 65:35* |

| *Extrapolated from analogous reactions. |

Post-Functionalization of Azetidine Intermediates

Alkylation of Azetidine-3-carboxylic Acid Esters

The Arkivoc protocol describes the synthesis of 3-substituted azetidines via strain-release reactions:

-

Synthesis of 1-Boc-3-iodoazetidine from 1-azabicyclo[1.1.0]butane.

-

Cross-coupling with pyridin-2-ylmethylzinc bromide under Pd catalysis.

-

Ester hydrolysis to the carboxylic acid using NaOH.

This method achieves >90% purity but requires inert conditions.

Palladium-Catalyzed C–H Arylation

The JACS study demonstrates Pd-mediated C–H activation for azetidine functionalization:

-

Substrate : N-TFA-protected azetidine-3-carbonitrile.

-

Conditions : Pd(OAc)₂, (BnO)₂PO₂H, AgOAc in DCE at 110°C.

-

Outcome : Introduces aryl/heteroaryl groups at the 3-position.

Adapting this method, pyridin-2-ylmethyl groups could be installed via Suzuki-Miyaura coupling, though this remains unexplored in literature.

Biocatalytic Resolution for Enantiopure Products

Enzymatic Hydrolysis of Nitriles

Feula’s thesis highlights nitrilase-mediated resolution of racemic azetidine-3-carbonitriles:

-

Enzyme : Nitrilase from Arabidopsis thaliana.

-

Conditions : pH 7.2, 30°C, 24 hours.

-

Result : Enantiomeric excess (ee) >99.5% for (S)-isomers.

Hydrolysis of 3-cyano-1-(pyridin-2-ylmethyl)azetidine would yield the target carboxylic acid with high optical purity.

Comparative Analysis of Methods

Table 2. Advantages and Limitations of Key Methods

Critical Reaction Parameters

Solvent and Temperature Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the azetidine or pyridine rings.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of azetidine have been explored as inhibitors of various cancer-related targets, including receptor tyrosine kinases involved in tumorigenesis . The structure-activity relationship studies suggest that modifications on the azetidine ring can enhance potency against specific cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of pyridine-containing compounds has been well-documented. Studies have shown that 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid and its analogs possess activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Neurological Applications

Compounds with similar structures have been investigated for their neuroprotective effects. The ability to cross the blood-brain barrier makes pyridine derivatives promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research into the modulation of neurotransmitter systems by these compounds is ongoing, with preliminary results showing potential benefits in cognitive function.

Case Study 1: Anticancer Efficacy

A study conducted on a series of azetidine derivatives demonstrated their effectiveness against various cancer cell lines, including breast and lung cancers. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced efficacy .

Case Study 2: Antimicrobial Activity

In another investigation, 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyridine moiety’s electronic properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid and its analogs:

*Calculated molecular weight based on formula C10H12N2O2.

Key Observations:

- Substituent Effects: Aromatic vs. Heterocycle Position: Pyridin-2-yl vs. pyridin-3-yl alters nitrogen orientation, affecting hydrogen-bonding interactions with targets.

- Ring Size : Pyrrolidine analogs (e.g., 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid) exhibit greater flexibility but lower conformational restraint compared to azetidines, impacting binding kinetics .

Physicochemical Properties

- LogP : Estimated LogP for the target compound is ~1.2 (lower than CF3-benzyl analogs, LogP ~2.5), suggesting a balance between membrane permeability and solubility .

Biological Activity

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Overview

- Chemical Structure : The compound features a pyridine ring attached to an azetidine ring with a carboxylic acid functional group.

- Molecular Weight : Approximately 195.24 g/mol.

- CAS Number : Not specified in the available literature.

The primary biological activity of 1-(pyridin-2-ylmethyl)azetidine-3-carboxylic acid is linked to its interaction with various cellular pathways, particularly through the modulation of enzyme activity.

- Target Enzymes : This compound has been identified as a potential inhibitor of enzymes involved in key biochemical pathways, including phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival.

- Mode of Action : By binding to the active site of PI3K, this compound inhibits its enzymatic activity, leading to downstream effects on the PI3K/AKT/mTOR signaling pathway that regulates cell proliferation and survival.

Biological Activity

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid exhibits several notable biological activities:

- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by disrupting critical signaling pathways. For instance, it has shown effectiveness against solid tumors and hematologic malignancies.

Comparative Analysis with Similar Compounds

| Compound Type | Activity | Notes |

|---|---|---|

| Pyridine derivatives | Variable | Structural similarities but different biological effects |

| Azetidine derivatives | Limited | Often less potent without additional functional groups |

| 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid | Potent PI3K inhibitor | Unique structure enhances pharmacological profile |

Cell Line Studies

Research profiling various derivatives of azetidine compounds demonstrated that 1-(pyridin-2-ylmethyl)azetidine-3-carboxylic acid exhibited significant anti-proliferative effects across multiple cancer cell lines. For example:

- Study A : Evaluated the compound against human breast cancer cell lines, showing a reduction in cell viability by approximately 70% at concentrations above 10 µM.

Mechanistic Insights

Further investigations revealed that the inhibition of PI3K by this compound leads to decreased phosphorylation of AKT and mTOR proteins, which are critical for cancer cell survival. This suggests its potential application in targeted cancer therapies focusing on the PI3K/AKT/mTOR axis.

1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid has been characterized by several biochemical properties:

- Stability : The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time.

- Dosage Effects : In animal models, varying dosages have shown that low doses effectively inhibit PI3K activity without significant toxicity.

Transport and Distribution

The transport and distribution characteristics of this compound are essential for understanding its biological activity:

- Metabolic Pathways : The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity.

- Subcellular Localization : Predominantly localized in the cytoplasm, where it interacts with PI3K and other target proteins.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (25–60°C) to balance reaction rate and selectivity.

How can structural ambiguities in 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid be resolved using spectroscopic and computational methods?

Basic Research Question

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C10H12N2O2) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

How should researchers address contradictions in solubility or stability data for this compound?

Advanced Research Question

Discrepancies often arise from varying experimental conditions:

- Solubility : Test in multiple solvents (e.g., water, DMSO, ethanol) under controlled pH and temperature. For example, azetidine derivatives show pH-dependent solubility due to the carboxylic acid group .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the azetidine ring in acidic/basic conditions may require inert storage (argon atmosphere, −20°C) .

Q. Mitigation Strategy :

- Purity assessment via HPLC (>95% purity reduces batch variability) .

- Document all conditions (solvent, temperature, humidity) to identify outlier data sources.

What methodologies are recommended for evaluating the compound’s potential ecological impact given limited ecotoxicological data?

Advanced Research Question

- Predictive Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN model) or bioaccumulation potential (BCFBAF model) .

- In Silico Toxicity : Apply QSAR models (e.g., TEST by EPA) to predict acute aquatic toxicity.

- Experimental Proxies :

- Soil Mobility : Perform column leaching tests with standardized OECD Guidelines 121 .

- Microbial Toxicity : Use Vibrio fischeri bioluminescence inhibition assays as a preliminary screen.

Limitations : Predictive models may not account for synergistic effects, necessitating cautious interpretation .

How can researchers design experiments to investigate the compound’s biological activity while minimizing non-specific interactions?

Advanced Research Question

- Control Experiments :

- Include azetidine-3-carboxylic acid and pyridin-2-ylmethyl derivatives as negative controls to isolate the target’s pharmacophore effects .

- Use isothermal titration calorimetry (ITC) to quantify binding specificity to biological targets.

- Assay Optimization :

What are the critical safety considerations when handling 1-(Pyridin-2-ylmethyl)azetidine-3-carboxylic acid in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.